molecular formula C18H16ClFN2O B2580531 2-chloro-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-6-fluorobenzamide CAS No. 852137-45-2

2-chloro-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-6-fluorobenzamide

Cat. No.: B2580531
CAS No.: 852137-45-2
M. Wt: 330.79
InChI Key: WHUPFKKIDRXTBF-UHFFFAOYSA-N
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Description

2-chloro-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-6-fluorobenzamide is a synthetic small molecule featuring a fluorinated benzamide scaffold linked to a dimethylindole group. This structure is of significant interest in medicinal chemistry research, particularly in the development of enzyme inhibitors and receptor ligands. The indole moiety is a privileged structure in pharmacology, frequently found in compounds that interact with central nervous system targets . Specifically, structurally related indole-5-carboxamide analogs have been demonstrated to act as potent and selective inhibitors of Monoamine Oxidase B (MAO-B), an enzyme target in Parkinson's disease research . The incorporation of halogen atoms (chloro and fluoro) is a common strategy in drug discovery to modulate a compound's lipophilicity, metabolic stability, and binding affinity. The presence of the 6-fluoro substituent on the benzamide ring and the chlorinated aromatic system suggests potential for high-affinity interactions with various enzyme active sites. This compound is provided For Research Use Only and is intended for use in biochemical assays, mechanism of action studies, and as a building block in the synthesis of novel chemical entities for experimental purposes in neuroscience and oncology. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-chloro-N-[(1,2-dimethylindol-5-yl)methyl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O/c1-11-8-13-9-12(6-7-16(13)22(11)2)10-21-18(23)17-14(19)4-3-5-15(17)20/h3-9H,10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUPFKKIDRXTBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-6-fluorobenzamide involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . The resulting indole derivative is then subjected to further reactions to introduce the chloro and fluorobenzamide groups. Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

2-chloro-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-6-fluorobenzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction conditions like reflux or room temperature . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-chloro-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-6-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-6-fluorobenzamide involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, influencing biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural similarities with several acetamide and benzamide derivatives documented in pesticide and pharmaceutical research. Below is a detailed comparison based on substituents, applications, and physicochemical properties:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Primary Use/Activity Reference
2-Chloro-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-6-fluorobenzamide Benzamide - 2-Cl, 6-F on benzene
- N-linked (1,2-dimethylindol-5-yl)methyl
Not explicitly stated<sup>†</sup>
Dimethenamid Acetamide - 2-Cl on benzene
- N-linked (2,4-dimethyl-3-thienyl) and (2-methoxy-1-methylethyl)
Herbicide (grass/weed control)
Alachlor Acetamide - 2-Cl on benzene
- N-linked (2,6-diethylphenyl) and methoxymethyl
Herbicide (pre-emergent control)
Pretilachlor Acetamide - 2-Cl on benzene
- N-linked (2,6-diethylphenyl) and 2-propoxyethyl
Rice field herbicide
Teriflunomide Analog (1a) Benzamide - 4-(2-cyano-3-hydroxybut-2-enamido)-5-F, 2-isopropoxy substituents Immunomodulatory agent (multiple sclerosis)

Key Differences and Implications

Indole vs. Thienyl/Phenyl Substituents: The indole group in the target compound provides a planar, electron-rich aromatic system, contrasting with the thienyl (in dimethenamid) or simple phenyl groups (in alachlor). Indoles are known for stronger π-π stacking and hydrogen-bonding capabilities, which may enhance binding to biological targets like cytochrome P450 enzymes or auxin receptors in plants .

Halogen Substitution Patterns: The 2-chloro-6-fluoro motif on the benzamide core is unique compared to analogs like dimethenamid (single chloro) or pretilachlor (chloro + alkoxy). Fluorine’s electronegativity and small atomic radius could improve metabolic stability and membrane permeability compared to non-fluorinated analogs .

Benzamide vs. Acetamide Backbone: Benzamide derivatives (e.g., teriflunomide analogs) often exhibit pharmaceutical activity (e.g., kinase inhibition), whereas acetamides (e.g., alachlor) are typically herbicides. The target compound’s benzamide scaffold may position it closer to drug-like molecules, though its indole substituent could bridge agrochemical applications .

Research Findings and Hypotheses

  • Herbicidal Potential: Structural alignment with dimethenamid and pretilachlor suggests possible inhibition of fatty acid elongation or auxin signaling, critical for plant growth .
  • Kinase Inhibition: Indole-containing benzamides are documented in kinase inhibitor research (e.g., JAK/STAT pathways). The 1,2-dimethylindole group may sterically hinder non-specific binding, improving selectivity .
  • Metabolic Stability: Fluorine at position 6 likely reduces oxidative degradation compared to non-fluorinated analogs, extending half-life in biological systems .

Biological Activity

2-chloro-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-6-fluorobenzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C_{16}H_{15}ClF N_{2}O
  • Molecular Weight : 302.76 g/mol
  • IUPAC Name : this compound

This compound features a benzamide moiety with a chlorine and fluorine substituent, which may influence its biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets, including:

  • Receptor Binding : Compounds like this compound may act as agonists or antagonists at specific receptors. For instance, it may exhibit activity at serotonin receptors (e.g., 5-HT_2C) and potentially modulate neurotransmitter systems .
  • Enzyme Inhibition : The compound could inhibit specific enzymes involved in cellular signaling pathways. For example, benzamide derivatives have been shown to inhibit dihydrofolate reductase (DHFR), impacting cell growth and proliferation .

Anticancer Properties

The compound's structural characteristics suggest potential anticancer activity. Similar benzamide derivatives have demonstrated the ability to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. For instance, studies have shown that certain benzamide derivatives can inhibit RET kinase activity, which is crucial for certain cancers .

Antimicrobial Activity

There is emerging evidence that compounds similar to this benzamide exhibit antimicrobial properties. They may disrupt bacterial cell membranes or inhibit critical metabolic pathways within microbial cells.

Case Studies

  • RET Kinase Inhibition :
    A study evaluated several benzamide derivatives for their ability to inhibit RET kinase. The results indicated significant inhibition of cell proliferation driven by RET mutations in various cancer cell lines, suggesting that modifications in the benzamide structure can enhance therapeutic efficacy .
  • Antimicrobial Testing :
    In a separate investigation, a series of benzamide derivatives were tested against a panel of bacterial strains. The results showed that some derivatives exhibited potent antibacterial activity, highlighting the potential for developing new antimicrobial agents based on the benzamide scaffold .

Data Tables

Activity Compound IC50 (µM) Target
RET Kinase InhibitionI-80.5RET Kinase
Antibacterial ActivityVarious12 - 25Gram-positive bacteria

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